
4-(1,1,1-Trifluoroprop-2-yl)benzyl bromide
Descripción general
Descripción
4-(1,1,1-Trifluoroprop-2-yl)benzyl bromide (TFBBr) is an organobromide compound that has been widely studied due to its numerous applications in the fields of synthetic organic chemistry and medicinal chemistry. This compound has been used in various research studies, such as those involving the synthesis of pharmaceuticals, the development of new drugs, and the study of biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactions
- Cross-Coupling Reactions : Research has demonstrated the use of palladium-catalyzed cross-coupling reactions involving alkenyl bromides and triflates with anilinium hypophosphite, facilitating the synthesis of phosphinates and GABA analogs. This method extends previous methodologies for synthesizing aryl- and benzyl-phosphonous acids, highlighting its application in synthesizing biologically significant compounds (Dumond & Montchamp, 2002).
- Electrochemical Reduction : The electrochemical reduction of benzylic bromides on palladium and palladized cathodes has been explored, leading to the generation of benzyl radicals. This process enables the in situ addition of these radicals onto unsaturated organic systems, demonstrating the feasibility of benzyl radicals' grafting onto cathodic interfaces (Jouikov & Simonet, 2010).
Material Science and Photoluminescence
- Photoluminescent Materials : Investigations into the synthesis and structural characterization of N-piperidine benzamides as CCR5 antagonists have led to the development of novel non-peptide CCR5 antagonists. These studies contribute to the understanding of the structure-activity relationship in the context of photoluminescent materials and their potential applications in sensing and optical devices (Cheng De-ju, 2015).
Novel Compounds and Applications
- Dendritic Macromolecules : The preparation of polymers with controlled molecular architecture using a convergent approach to dendritic macromolecules has been detailed. This involves the synthesis of polyether dendritic fragments, highlighting a novel methodology for creating hyperbranched macromolecules with precise control over peripheral group placement and molecule size (Hawker & Fréchet, 1990).
Propiedades
IUPAC Name |
1-(bromomethyl)-4-(1,1,1-trifluoropropan-2-yl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrF3/c1-7(10(12,13)14)9-4-2-8(6-11)3-5-9/h2-5,7H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFPRVIMDPZDJIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)CBr)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrF3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1,1,1-Trifluoroprop-2-yl)benzyl bromide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



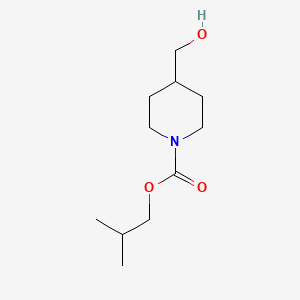
![5-[4-(Cyclopentyloxy)phenyl]-1,3,4-oxadiazol-2-amine](/img/structure/B1454919.png)
![[3-(2H-1,2,3-benzotriazol-2-yl)-2-methoxy-5-methylphenyl]amine hydrochloride](/img/structure/B1454921.png)
![6-butoxy-2-((1E,3E,5Z)-5-(6-butoxy-1-butylbenzo[cd]indol-2(1H)-ylidene)penta-1,3-dien-1-yl)-1-butylbenzo[cd]indol-1-ium tetrafluoroborate](/img/structure/B1454922.png)


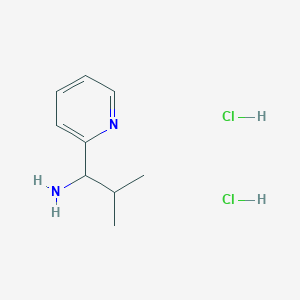
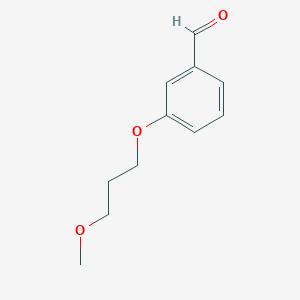
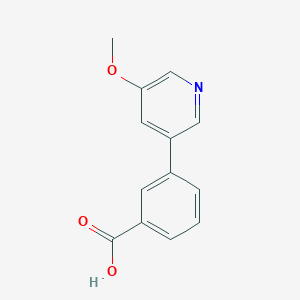
![2-[3-(Trifluoromethoxy)phenyl]morpholine](/img/structure/B1454935.png)
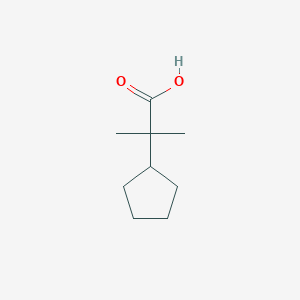
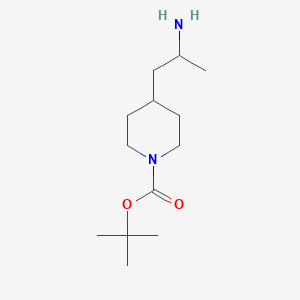
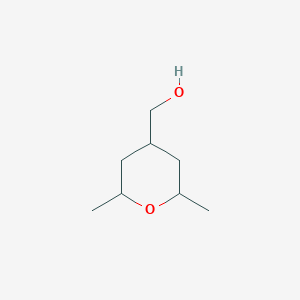
![9-Methylpyrido[2,3-f]quinoxaline](/img/structure/B1454939.png)